molecular formula C18H19NO5S B6412804 4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1262011-27-7

4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6412804
CAS No.: 1262011-27-7
M. Wt: 361.4 g/mol
InChI Key: BKZFCQLJRMZHAY-UHFFFAOYSA-N
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Description

4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl derivative featuring a methoxy group at position 4, a pyrrolidin-1-ylsulfonyl group at position 3', and a carboxylic acid moiety at position 2 of the biphenyl scaffold. The compound’s molecular formula is inferred as C₁₉H₁₉NO₅S, with a molecular weight of approximately 397.43 g/mol.

Properties

IUPAC Name

5-methoxy-2-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-24-14-7-8-16(17(12-14)18(20)21)13-5-4-6-15(11-13)25(22,23)19-9-2-3-10-19/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZFCQLJRMZHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692325
Record name 4-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-27-7
Record name 4-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Cross-Coupling

The foundational step in synthesizing 4-methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is the formation of the biphenyl backbone. The Suzuki-Miyaura cross-coupling reaction is widely employed due to its efficiency in forming carbon-carbon bonds between aryl halides and boronic acids .

Reaction Setup :

  • Aryl Halide : A brominated phenyl intermediate (e.g., 4-bromo-2-methoxybenzoic acid) serves as the electrophilic partner.

  • Boronic Acid : A phenylboronic acid derivative substituted with a protected sulfonamide group is used as the nucleophilic partner.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 2–5 mol% loading.

  • Base : Potassium carbonate (K₂CO₃) in a 1,4-dioxane/water (4:1) solvent system.

  • Conditions : The reaction proceeds at 80–100°C for 12–24 hours under inert atmosphere .

Key Considerations :

  • The choice of boronic acid determines the substituent at the 3'-position. For this compound, a boronic acid pre-functionalized with a sulfonyl chloride moiety is ideal.

  • Yields typically range from 70% to 85%, depending on the steric and electronic properties of the substrates .

Introduction of the Methoxy Group

The methoxy group at the 4-position is introduced either before or after biphenyl formation, depending on the stability of intermediates.

Pre-functionalization Approach :

  • The methoxy group is installed on the aryl halide precursor (e.g., 4-bromo-2-methoxybenzoic acid) via nucleophilic aromatic substitution (SNAr) using methanol and a base like sodium hydride (NaH).

  • Advantage : Avoids side reactions during cross-coupling.

Post-functionalization Approach :

  • Methylation of a hydroxyl group on the biphenyl core using methyl iodide (CH₃I) and a base such as potassium tert-butoxide (t-BuOK).

  • Challenge : Requires stringent anhydrous conditions to prevent hydrolysis .

Sulfonylation with Pyrrolidine

The pyrrolidin-1-ylsulfonyl group at the 3'-position is introduced via sulfonylation. This step involves reacting a sulfonyl chloride intermediate with pyrrolidine.

Synthetic Pathway :

  • Sulfonyl Chloride Formation :

    • Treat the biphenyl intermediate with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C.

    • Reaction Time : 2–4 hours.

    • Yield : 60–75% .

  • Amine Coupling :

    • React the sulfonyl chloride with pyrrolidine in the presence of a base like triethylamine (Et₃N).

    • Solvent : Tetrahydrofuran (THF) or DCM.

    • Conditions : Room temperature for 6–12 hours.

    • Yield : 80–90% .

Characterization Data :

  • ¹H-NMR : A multiplet at δ 3.10–3.30 ppm corresponds to the pyrrolidine protons.

  • IR : S=O stretching vibrations at 1150–1170 cm⁻¹ and 1320–1350 cm⁻¹ confirm sulfonamide formation .

Carboxylation at the 2-Position

The carboxylic acid group is typically introduced via oxidation of a methyl or hydroxymethyl precursor.

Oxidation Methods :

  • KMnO₄/H₂SO₄ : Effective for methyl groups but requires acidic conditions.

  • RuCl₃/NaIO₄ : Selective for primary alcohols, yielding carboxylic acids in 65–80% efficiency.

  • Two-Step Process :

    • Hydrolysis of a nitrile group to an amide using H₂O₂/NaOH.

    • Acidic hydrolysis of the amide to the carboxylic acid .

Optimization Insight :

  • Direct carboxylation via carbonylation using CO gas and a palladium catalyst (e.g., Pd(OAc)₂) offers a one-step alternative but demands high-pressure equipment .

Purification and Characterization

Purification Techniques :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1) eluent.

  • Recrystallization : Ethanol/water mixtures enhance purity.

Analytical Data :

Parameter Value
Molecular Weight 361.4 g/mol
Melting Point 154–156°C
¹³C-NMR (CDCl₃) δ 180.7 (COOH), 140.5 (Ar-C), 28.3 (Cyclopropane)
ESI-MS m/z 361.10 [M-H]⁻

Scientific Research Applications

4-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of analogous biphenyl carboxylic acid derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Potential Biological Activity Reference
4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid 4-OCH₃, 3'-(pyrrolidine-SO₂) C₁₉H₁₉NO₅S Methoxy, sulfonamide, carboxylic acid Angiotensin receptor modulation*
ARC38 ([1,1'-biphenyl]-2-carboxylic acid derivative) 4'-(thiazole-benzimidazole) C₂₇H₂₀N₄O₂S Thiazole, benzimidazole, carboxylic acid Angiotensin II receptor blocker
4'-Chloro-2-methoxy-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid 4'-Cl, 2-OCH₃, 3'-CH₃ C₁₅H₁₃ClO₃ Chloro, methoxy, carboxylic acid Not specified (structural analog)
3'-(Sulfamoyloxy)-[1,1'-biphenyl]-2-carboxylic acid 3'-SO₂NH₂O C₁₃H₁₁NO₅S Sulfamoyloxy, carboxylic acid Ligand-protein interaction studies
4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid 4'-OCH₃, 6-NO₂ C₁₄H₁₁NO₅ Methoxy, nitro, carboxylic acid Not specified (electronic studies)

Notes:

  • Angiotensin Receptor Modulation: The target compound’s pyrrolidin-1-ylsulfonyl group may enhance binding to angiotensin receptors compared to ARC38’s thiazole-benzimidazole moiety, as sulfonamide groups are known to improve ligand-receptor hydrogen bonding.
  • Electron Effects : The methoxy group (electron-donating) in the target compound contrasts with nitro (electron-withdrawing) in ’s analog, which could alter acidity (pKa) of the carboxylic acid group and influence bioavailability.
  • Solubility and Bioavailability : The pyrrolidine ring in the target compound may improve water solubility compared to halogenated analogs like 4'-chloro derivatives (), where chloro groups increase lipophilicity.

Biological Activity

4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a biphenyl core, a methoxy group, a pyrrolidinylsulfonyl moiety, and a carboxylic acid functional group, which contribute to its diverse pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of 4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid can be represented as follows:

C17H19NO5S\text{C}_{17}\text{H}_{19}\text{N}\text{O}_5\text{S}

The synthesis typically involves several steps:

  • Biphenyl Core Formation : Achieved through a Suzuki coupling reaction.
  • Methoxy Group Introduction : Methylation of a hydroxyl-substituted biphenyl.
  • Sulfonylation : Using pyrrolidine and sulfonyl chloride.
  • Carboxylation : Involves carbon dioxide under high pressure and temperature conditions.

The biological activity of 4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to active or allosteric sites on these targets, potentially leading to inhibition or activation of specific biological pathways.

Enzyme Inhibition

Studies indicate that this compound may exhibit enzyme inhibition properties. For instance, it has been investigated for its potential as an inhibitor of certain kinases involved in cancer progression. The presence of the pyrrolidinylsulfonyl group enhances binding affinity to target enzymes, which may result in reduced enzymatic activity associated with disease states.

Anticancer Activity

Research has shown that derivatives of biphenyl compounds, including 4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid, possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Preliminary studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in macrophages.

Case Studies

A notable study evaluated the effects of 4-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values in the low micromolar range. The mechanism was linked to the compound's ability to disrupt critical signaling pathways involved in cell growth and survival.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.2Apoptosis induction via caspase activation
MDA-MB-2314.8Inhibition of PI3K/Akt signaling pathway

Q & A

Basic: What are the common synthetic routes for preparing 4-methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the biphenyl core. A plausible route includes:

Suzuki-Miyaura Coupling : To assemble the biphenyl scaffold, a methoxy-substituted boronic acid may react with a halogenated benzene derivative under palladium catalysis .

Sulfonation : Introduction of the pyrrolidin-1-ylsulfonyl group likely involves sulfonation at the 3'-position using sulfur trioxide complexes, followed by nucleophilic substitution with pyrrolidine .

Carboxylic Acid Protection/Deprotection : The 2-carboxylic acid group may require protection (e.g., as a methyl ester) during reactive steps, with final deprotection via hydrolysis .
Key Considerations : Optimize reaction temperatures (e.g., 80–110°C for Suzuki coupling) and use anhydrous solvents to minimize side reactions. Characterization via 1^1H/13^13C NMR and mass spectrometry is critical at each step .

Advanced: How can reaction conditions be optimized to minimize by-products during sulfonation?

Methodological Answer:
Sulfonation often generates sulfonic acid intermediates that may undergo undesired side reactions. To mitigate this:

  • Control Stoichiometry : Use precise molar ratios of sulfonating agents (e.g., SO3_3-pyridine complex) to avoid over-sulfonation.
  • Temperature Modulation : Perform reactions at 0–5°C in dichloromethane to stabilize reactive intermediates .
  • Catalytic Additives : Lewis acids like AlCl3_3 can enhance regioselectivity at the 3'-position .
    Data Contradiction Note : Some studies report competing sulfonation at the 4'-position; verify regiochemistry via NOESY NMR or X-ray crystallography .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies methoxy (δ 3.8–4.0 ppm) and biphenyl protons (δ 7.2–8.0 ppm). 13^13C NMR confirms carbonyl (δ ~170 ppm) and sulfonamide (δ ~50–55 ppm) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C18_{18}H19_{19}NO5_5S).
  • IR Spectroscopy : Stretching frequencies for -SO2_2- (1150–1350 cm1^{-1}) and -COOH (2500–3300 cm1^{-1}) provide functional group confirmation .

Advanced: How can stereochemical impurities (e.g., sulfonamide regioisomers) be resolved?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers arising from pyrrolidine sulfonation .
  • Crystallographic Analysis : Single-crystal X-ray diffraction definitively assigns stereochemistry, especially if the sulfonamide adopts a non-planar conformation .
    Contradiction Alert : Some protocols report co-elution of epimers under standard HPLC conditions; adjust mobile phase polarity or employ supercritical fluid chromatography (SFC) .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
  • Ventilation : Conduct reactions in a fume hood due to potential release of SO2_2 during sulfonation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2), leveraging the sulfonamide’s hydrogen-bonding capacity .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data to optimize pharmacokinetic properties .
    Validation : Cross-check in vitro assays (e.g., enzyme inhibition IC50_{50}) with docking scores to refine models .

Basic: What solvents are compatible with this compound for reaction workup?

Methodological Answer:

  • Polar aprotic solvents : DMF or DMSO dissolve the compound at elevated temperatures (>60°C) .
  • Acidic Aqueous Solutions : Use 1M HCl to precipitate the carboxylic acid form from ester-protected intermediates .
  • Avoid : Chloroform may induce decomposition; verify stability via TLC monitoring .

Advanced: How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity Assessment : Recrystallize from ethanol/water and analyze via DSC to confirm melting points .
  • Artifact Identification : NMR solvent peaks (e.g., DMSO-d6_6 at δ 2.5 ppm) may overlap with compound signals; re-run spectra in CDCl3_3 if needed .
  • Collaborative Studies : Compare data with independent syntheses to rule out batch-specific impurities .

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